Methyllycaconitine (citrate)

Nicotinic Receptor Pharmacology Radioligand Binding Neurobiology

Researchers requiring definitive α7 nAChR target engagement often encounter off-target noise with less selective antagonists. Methyllycaconitine citrate (MLA citrate) solves this with sub-nanomolar α7 affinity (Ki 1.4 nM) and >200-fold selectivity over α4β2/α3β4 receptors. • Definitive α7 attribution: Clean dissociation from α4β2*-mediated pathways in behavioral assays; no effect on nicotine-evoked conditioning where DHβE/mecamylamine block. • CNS-validated: Quantitative brain penetration (32 ± 3 ng/g) with accumulation in α7-rich regions (hypothalamus 1.60 ng/g) for receptor occupancy studies. • Concentration-dependent pharmacology: Enables investigation of low-dose potentiation/LTP enhancement inaccessible to pure agonists. Supplied as ≥98% citrate salt; global shipping with dry ice for research use only.

Molecular Formula C43H58N2O17
Molecular Weight 874.9
CAS No. 351344-10-0
Cat. No. B593776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine (citrate)
CAS351344-10-0
SynonymsMLA
Molecular FormulaC43H58N2O17
Molecular Weight874.9
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1
InChIKeyINBLZNJHDLEWPS-OULUNZSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyllycaconitine Citrate (CAS 351344-10-0) Baseline Procurement & Identity


Methyllycaconitine citrate (MLA citrate) is a norditerpenoid alkaloid derived from Delphinium species [1], stabilized as the citrate salt (molecular formula C₃₇H₅₀N₂O₁₀·C₆H₈O₇, MW ≈874.93 g/mol) . It is widely recognized as a potent, competitive antagonist of α7-containing neuronal nicotinic acetylcholine receptors (α7 nAChRs), with a reported binding affinity (Ki) of 1.4 nM [2] and a functional IC₅₀ of 2 nM against human α7 nAChRs [3][4].

Why Generic α7 nAChR Antagonist Substitution Fails: Methyllycaconitine Citrate Differentiators


Substituting methyllycaconitine citrate with other in-class α7 nAChR antagonists (e.g., α-bungarotoxin, mecamylamine, DHβE) introduces critical and quantifiable deficits in selectivity, functional outcomes, and experimental interpretability. MLA's unique combination of sub-nanomolar to low-nanomolar α7 affinity, differential selectivity over α4β2/α3β4 receptors, and its complex, concentration-dependent behavior (inverse agonism vs. potentiation) [1][2] directly impact data reproducibility and biological conclusions. Procuring a less specific or kinetically distinct antagonist risks generating data confounded by off-target effects or missing critical, context-dependent pharmacological activities that are central to α7 nAChR-targeted research programs [3].

Methyllycaconitine Citrate: Quantitative Differentiation Evidence vs. α7 nAChR Antagonist Comparators


Methyllycaconitine Citrate vs. α-Bungarotoxin: Comparative α7 nAChR Affinity and Binding Kinetics

In direct binding competition studies using rat brain homogenates, methyllycaconitine (MLA) and α-bungarotoxin (α-Bgt) both bind to the α7 nAChR orthosteric site but exhibit distinct kinetic profiles. MLA demonstrates a functional IC₅₀ of less than 1 nM in electrophysiological assays, while also serving as the radioligand of choice ([³H]MLA) for α7 receptor mapping [1]. Its interaction is described as having different binding kinetics compared to α-Bgt [2], which is a critical differentiator for washout and functional recovery studies.

Nicotinic Receptor Pharmacology Radioligand Binding Neurobiology

Quantified Selectivity of MLA for α7 nAChR over α4β2 and α3β4 Subtypes

MLA citrate's core value proposition rests on its high selectivity for the α7 nAChR subtype. Quantitative data demonstrate a marked difference in inhibitory potency across related neuronal nAChR subtypes. MLA interacts with α4β2 and α6β2 receptors only at concentrations exceeding 40 nM , establishing a >28-fold window relative to its α7 Ki (1.4 nM). Further, it antagonizes α4β2 nAChRs with an IC₅₀ approximately 1000-fold higher than for α7 nAChRs [1]. This contrasts sharply with broad-spectrum antagonists like mecamylamine.

Receptor Selectivity Pharmacological Profiling Off-Target Activity

Comparative In Vivo Functional Differentiation: MLA vs. DHβE and Mecamylamine in Nicotine-Evoked Responding

In a behavioral model of nicotine's interoceptive stimulus effects (nicotine-evoked conditioned responding), MLA citrate exhibited a distinct functional profile compared to other nicotinic antagonists. Specifically, MLA (at behaviorally relevant doses) had no effect on nicotine-evoked conditioned responding, whereas the β2*-selective antagonist dihydro-β-erythroidine (DHβE) and the non-selective antagonist mecamylamine both dose-dependently blocked this response [1]. This demonstrates that α7 nAChR blockade (via MLA) does not mimic the behavioral effects of blocking α4β2* or other nAChR subtypes.

Behavioral Pharmacology Drug Discrimination Addiction Biology

Biphasic Functional Effect: Concentration-Dependent Potentiation vs. Antagonism of α7 nAChR Activity

MLA citrate exhibits a unique and complex pharmacological action that is both concentration- and context-dependent. While high nanomolar concentrations act as a classical competitive antagonist, picomolar concentrations of MLA have been shown to significantly potentiate α7 nAChR-mediated responses in electrophysiological assays that mimic the in vivo environment [1]. This biphasic effect is not a general property of all α7 antagonists (e.g., α-bungarotoxin acts solely as an antagonist) and extends to in vivo outcomes, where low doses of MLA improved memory acquisition in rats, correlating with increased hippocampal glutamate efflux and enhanced long-term potentiation (LTP) [1][2].

Electrophysiology Receptor Pharmacology Cognition

In Vivo Pharmacokinetic & Brain Penetration Profile Differentiating CNS Target Engagement

Quantitative pharmacokinetic analysis confirms that MLA citrate achieves central nervous system (CNS) penetration following peripheral administration, enabling its use for in vivo target engagement studies. Following intraperitoneal (i.p.) administration in rats, maximal brain levels reached 32 ± 3 ng/g, while plasma levels were 694 ± 106 ng/ml [1]. Critically, these brain concentrations are within the range known to selectively block α7 nAChRs in vitro. The elimination half-life is short (19 min) following i.v. administration, but significantly prolonged (408 min) after oral dosing [1], offering flexible experimental design. Regional brain distribution studies further showed a 3-5 fold higher specific binding in α7 nAChR-rich regions like the hypothalamus (1.60 ng/g) compared to low-expression regions like the cerebellum (0.30 ng/g), confirming its utility as a mapping ligand [2].

Pharmacokinetics CNS Penetration In Vivo Imaging

Anti-Inflammatory Activity via α7 nAChR Antagonism vs. Agonist/PAM Mechanisms

In the context of neuroinflammation, MLA citrate's mechanism as an antagonist yields a functional outcome opposite to that of α7 agonists. In cultured microglia, treatment with lipopolysaccharide (LPS) induces TNF-α release. While α7 nAChR agonists and positive allosteric modulators (PAMs) did not affect this release, the antagonist MLA significantly reduced LPS-induced TNF-α release [1]. This indicates that α7 nAChR antagonism, rather than activation, conveys anti-inflammatory properties in this specific CNS cell type, a finding with direct implications for drug discovery programs targeting neuroinflammation.

Neuroinflammation Cytokine Release Microglial Biology

Procurement-Driven Application Scenarios for Methyllycaconitine Citrate


Validating α7 nAChR Target Engagement and CNS Distribution in Preclinical Models

Leverage the established in vivo pharmacokinetic profile and regional brain distribution data [1][2] to validate target engagement of novel α7-targeting therapeutics. The quantitative brain penetration (32 ± 3 ng/g) and specific accumulation in α7-rich regions (e.g., hypothalamus: 1.60 ng/g) make MLA citrate an essential positive control for LC-MS/MS-based tissue distribution studies and receptor occupancy assays.

Isolating α7-Specific Neuropharmacological Effects in Behavioral Studies

Employ MLA citrate as the gold-standard α7-selective antagonist in rodent behavioral assays to definitively attribute functional outcomes to α7 nAChR activity. Its differential profile, showing no effect on nicotine-evoked conditioned responding where DHβE and mecamylamine show clear blockade [3], allows for clean dissection of α7-mediated pathways from those involving α4β2* or other nAChR subtypes in models of addiction, cognition, and anxiety.

Probing Biphasic Receptor Modulation and Memory Enhancement Mechanisms

Utilize the unique concentration-dependent pharmacology of MLA citrate to investigate the paradoxical cognitive enhancement observed with low-dose α7 'antagonism.' The demonstration that picomolar MLA potentiates receptor activity, enhances LTP, and improves memory acquisition in vivo [4] provides a robust and reproducible platform for studying this novel mechanism, which is inaccessible with standard α7 agonists or pure antagonists.

Dissecting α7 Antagonism-Mediated Anti-Neuroinflammatory Pathways

Employ MLA citrate in microglial and neuroinflammation models to specifically interrogate the signaling consequences of α7 nAChR blockade. Its ability to reduce LPS-induced TNF-α release, in contrast to the ineffectiveness of α7 agonists [5], makes it an indispensable tool for differentiating the pro- and anti-inflammatory roles of α7 nAChR signaling in CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine (citrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.